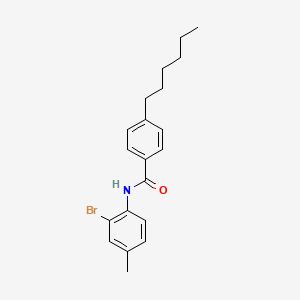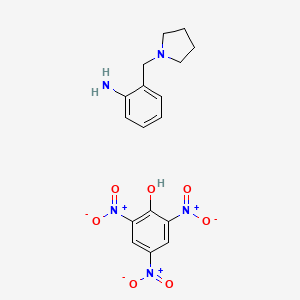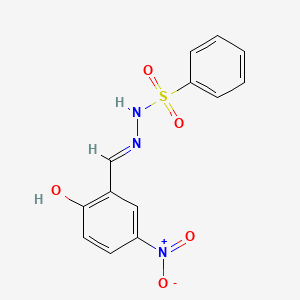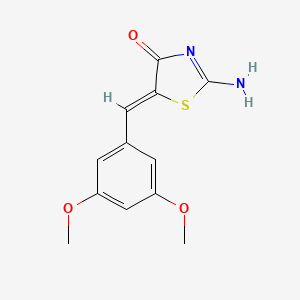
N-(2-bromo-4-methylphenyl)-4-hexylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-4-hexylbenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, along with a hexyl chain attached to the benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-4-hexylbenzamide typically involves the reaction of 2-bromo-4-methyl-aniline with 4-hexyl-benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification process may involve crystallization or distillation techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in N-(2-bromo-4-methylphenyl)-4-hexylbenzamide can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl group attached to the phenyl ring can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents like dimethylformamide or ethanol.
Oxidation: Reagents like potassium permanganate in aqueous or acidic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted derivatives like N-(2-Azido-4-methyl-phenyl)-4-hexyl-benzamide.
Oxidation: Formation of N-(2-Bromo-4-carboxy-phenyl)-4-hexyl-benzamide.
Reduction: Formation of N-(2-Bromo-4-methyl-phenyl)-4-hexyl-benzylamine.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-bromo-4-methylphenyl)-4-hexylbenzamide is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are being investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties such as improved thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-4-methylphenyl)-4-hexylbenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the hexyl chain play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The compound can inhibit or activate specific pathways, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
- N-(2-Bromo-4-methyl-phenyl)-2-iodo-benzamide
- N-(2-Bromo-4-methyl-phenyl)-3,5-dichloro-benzamide
- N-(2-Bromo-4-methyl-phenyl)-2-phenyl-benzamide
Comparison:
- N-(2-Bromo-4-methyl-phenyl)-2-iodo-benzamide: This compound has an iodine atom instead of a hexyl chain, which affects its reactivity and binding properties.
- N-(2-Bromo-4-methyl-phenyl)-3,5-dichloro-benzamide: The presence of two chlorine atoms in the benzamide moiety enhances its electron-withdrawing properties, making it more reactive in nucleophilic substitution reactions.
- N-(2-Bromo-4-methyl-phenyl)-2-phenyl-benzamide: The phenyl group in this compound increases its hydrophobicity and affects its solubility and interaction with biological targets.
Uniqueness: N-(2-bromo-4-methylphenyl)-4-hexylbenzamide is unique due to the presence of the hexyl chain, which imparts specific physicochemical properties such as increased lipophilicity and enhanced membrane permeability. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
5606-70-2 |
|---|---|
Fórmula molecular |
C20H24BrNO |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
N-(2-bromo-4-methylphenyl)-4-hexylbenzamide |
InChI |
InChI=1S/C20H24BrNO/c1-3-4-5-6-7-16-9-11-17(12-10-16)20(23)22-19-13-8-15(2)14-18(19)21/h8-14H,3-7H2,1-2H3,(H,22,23) |
Clave InChI |
VPWGJTKERARHFU-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)Br |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[2-[5-(4-Fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide](/img/structure/B1657201.png)
![4-chloro-N'-[1-(5-chloro-2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B1657202.png)
![4-[(E)-(Diphenylhydrazinylidene)methyl]-2-ethoxyphenol](/img/structure/B1657204.png)
![N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-4-prop-2-enoxybenzamide](/img/structure/B1657206.png)
![N-[1-(2-Furyl)ethylideneamino]-2-(5-methyl-2-propan-2-YL-phenoxy)acetamide](/img/structure/B1657207.png)
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B1657208.png)
![8-Chloro-1,4-dioxaspiro[4.5]decane](/img/structure/B1657209.png)

![N'-[(E)-(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B1657212.png)


![2-Ethoxy-6-iodo-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol](/img/structure/B1657220.png)
![[(Z)-(4-fluorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate](/img/structure/B1657221.png)
![Methyl 4-[ethoxycarbonyl-[(methyl-propan-2-yloxy-phosphoryl)methyl]amino]butanoate](/img/structure/B1657223.png)
